molecular formula C8H18N2O B13468725 [4-(Aminomethyl)-1-methylpiperidin-4-yl]methanol

[4-(Aminomethyl)-1-methylpiperidin-4-yl]methanol

Cat. No.: B13468725
M. Wt: 158.24 g/mol
InChI Key: WLIZKYVOGBEEJA-UHFFFAOYSA-N
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Description

[4-(Aminomethyl)-1-methylpiperidin-4-yl]methanol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom This compound is characterized by the presence of an aminomethyl group and a hydroxymethyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Aminomethyl)-1-methylpiperidin-4-yl]methanol typically involves the following steps:

    Starting Material: The synthesis begins with commercially available piperidine.

    Aminomethylation: The piperidine is subjected to aminomethylation using formaldehyde and a suitable amine source, such as methylamine, under controlled conditions.

    Hydroxymethylation: The resulting aminomethylpiperidine is then hydroxymethylated using formaldehyde and a reducing agent like sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [4-(Aminomethyl)-1-methylpiperidin-4-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(Aminomethyl)-1-methylpiperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It is also used in the synthesis of biologically active molecules that can modulate various biological pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is investigated as a precursor for the development of drugs targeting neurological disorders and other medical conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of [4-(Aminomethyl)-1-methylpiperidin-4-yl]methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, which lacks the aminomethyl and hydroxymethyl groups.

    N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.

    4-Hydroxypiperidine: A compound with a hydroxyl group attached to the piperidine ring.

Uniqueness

[4-(Aminomethyl)-1-methylpiperidin-4-yl]methanol is unique due to the presence of both aminomethyl and hydroxymethyl groups. These functional groups confer distinct chemical properties, such as increased reactivity and the ability to form multiple types of chemical bonds. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

[4-(aminomethyl)-1-methylpiperidin-4-yl]methanol

InChI

InChI=1S/C8H18N2O/c1-10-4-2-8(6-9,7-11)3-5-10/h11H,2-7,9H2,1H3

InChI Key

WLIZKYVOGBEEJA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(CN)CO

Origin of Product

United States

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